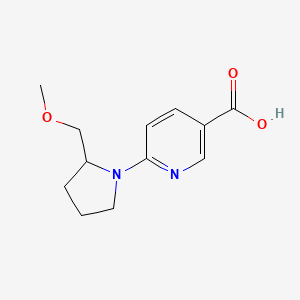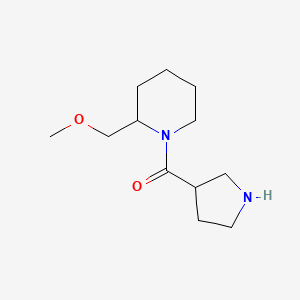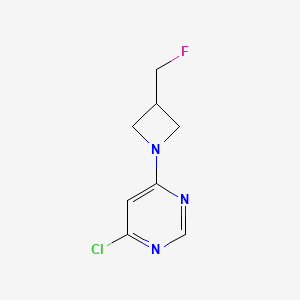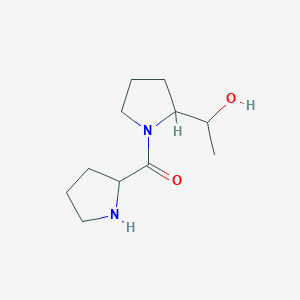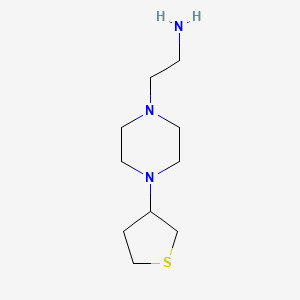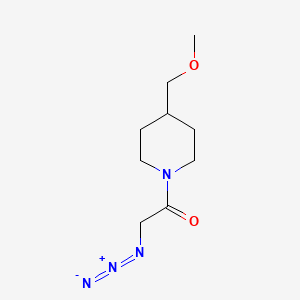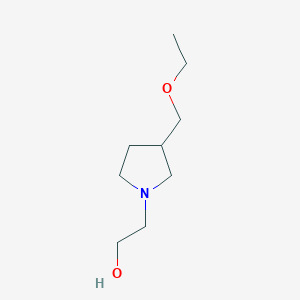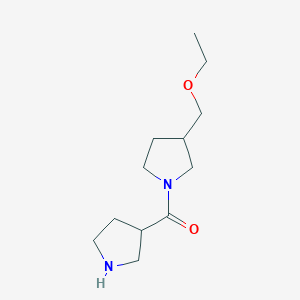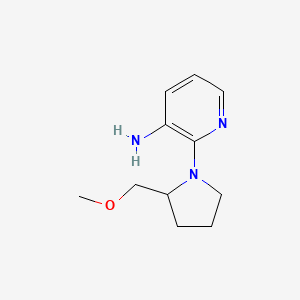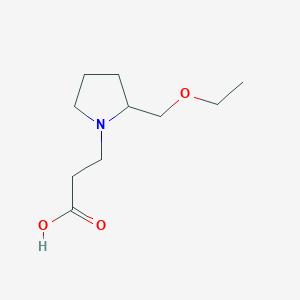
2-(Ethoxymethyl)pyrrolidine-1-carboximidamide
Übersicht
Beschreibung
“2-(Ethoxymethyl)pyrrolidine-1-carboximidamide” is a chemical compound with the CAS number 2097978-65-7 . It’s used for pharmaceutical testing .
Molecular Structure Analysis
The pyrrolidine ring is a five-membered nitrogen heterocycle . Its saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional coverage .Chemical Reactions Analysis
Again, while specific reactions involving “2-(Ethoxymethyl)pyrrolidine-1-carboximidamide” aren’t available, pyrrolidine derivatives are often involved in various chemical reactions . The pyrrolidine ring can be functionalized, leading to a variety of derivatives .Wissenschaftliche Forschungsanwendungen
Environmental Science
Lastly, 2-(Ethoxymethyl)pyrrolidine-1-carboximidamide is relevant in environmental science for the study of chemical degradation pathways and the impact of chemicals on ecosystems.
Each application area leverages the unique chemical properties of 2-(Ethoxymethyl)pyrrolidine-1-carboximidamide , making it a versatile compound in scientific research. The compound’s CAS Number is 2097978-65-7 , and it is available for purchase from various chemical suppliers for research purposes .
Safety and Hazards
The safety data sheet for a related compound, Pyrrolidine-1-carboximidamide hydroiodide, indicates that it may cause skin and eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
The primary targets of 2-(Ethoxymethyl)pyrrolidine-1-carboximidamide are EGFR, BRAF, and CDK2 . These proteins play crucial roles in cell signaling pathways, regulating cell growth, proliferation, and survival.
Mode of Action
2-(Ethoxymethyl)pyrrolidine-1-carboximidamide interacts with its targets by inhibiting their activity. It has been shown to inhibit EGFR with IC50 values ranging from 96 to 127nM . It also exhibits potent inhibitory activity against BRAFV600E and CDK2 .
Biochemical Pathways
The inhibition of EGFR, BRAF, and CDK2 by 2-(Ethoxymethyl)pyrrolidine-1-carboximidamide affects multiple biochemical pathways. These pathways are primarily involved in cell growth and proliferation. By inhibiting these targets, the compound disrupts these pathways, leading to a decrease in cancer cell proliferation .
Result of Action
The result of the action of 2-(Ethoxymethyl)pyrrolidine-1-carboximidamide is a decrease in cancer cell proliferation. It has been shown to have potent antiproliferative activity against four cancer cell lines . The most effective derivative of the compound demonstrated potent anti-CDK2 action with an IC50 value of 12nM, which is 1.5-fold more potent than the reference dinaciclib .
Eigenschaften
IUPAC Name |
2-(ethoxymethyl)pyrrolidine-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O/c1-2-12-6-7-4-3-5-11(7)8(9)10/h7H,2-6H2,1H3,(H3,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGUJBIAPCVLPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN1C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



